molecular formula C9H11N3O3 B2984898 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338399-18-1

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B2984898
CAS No.: 338399-18-1
M. Wt: 209.205
InChI Key: QXTVFHWPTHLGGJ-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 338399-18-1) is a pyrimidine derivative characterized by a 3-methoxypropyl substituent at the N1 position and a carbonitrile group at the C5 position of the pyrimidine ring. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of 209.21 g/mol .

Properties

IUPAC Name

1-(3-methoxypropyl)-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-4-2-3-12-6-7(5-10)8(13)11-9(12)14/h6H,2-4H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTVFHWPTHLGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C(=O)NC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxypropylamine with a suitable pyrimidine precursor in the presence of a dehydrating agent to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications .

Scientific Research Applications

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with modifications at the N1 and/or C3 positions of the pyrimidine ring. Key differences in substituents, physicochemical properties, and biological relevance are outlined below.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N1/C3) Key Features
1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile C₉H₁₁N₃O₃ 209.21 N1: 3-Methoxypropyl; C3: H Electron-donating methoxy group enhances solubility in polar solvents.
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C₁₅H₁₆N₃O₂ 282.32 N1: Isopropyl; C3: Benzyl Bulky benzyl group increases lipophilicity, potentially improving blood-brain barrier penetration.
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C₈H₈ClN₃O₂ 213.62 N1: 3-Chloropropyl; C3: H Chlorine atom introduces electronegativity, possibly enhancing reactivity in nucleophilic substitutions.
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-... C₁₂H₁₀ClF₃N₄O₂ 346.68 N1: Complex pyridine derivative Trifluoromethyl group improves metabolic stability and binding affinity to hydrophobic enzyme pockets.

Physicochemical and Pharmacological Properties

  • Solubility : The methoxypropyl group in the target compound confers higher aqueous solubility compared to the chloropropyl or benzyl analogs, which are more lipophilic .
  • Reactivity : The chlorine substituent in 1-(3-Chloropropyl)-... increases electrophilicity, making it a candidate for further derivatization, whereas the methoxy group stabilizes the compound against oxidative degradation .
  • Biological Activity : Pyrimidine derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) often exhibit enhanced enzyme inhibitory effects. For example, trifluoromethyl-substituted analogs (e.g., ) show promise in kinase inhibition, while methoxypropyl derivatives may target nucleic acid synthesis pathways .

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile?

This compound is typically synthesized via multi-component condensation reactions. A common approach involves reacting a β-ketonitrile with urea/thiourea derivatives in the presence of a Lewis acid catalyst (e.g., HCl or ZnCl₂). The 3-methoxypropyl substituent is introduced through alkylation of the pyrimidine nitrogen using 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Yields vary between 60–75% depending on solvent polarity and reaction time optimization .

Q. Example Protocol

StepReagents/ConditionsPurpose
1Ethyl cyanoacetate, urea, HCl (reflux, 6h)Form pyrimidine core
23-Methoxypropyl bromide, K₂CO₃, DMF (80°C, 12h)N-Alkylation
3Column chromatography (SiO₂, EtOAc/hexane)Purification

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

  • ¹H NMR : Peaks at δ 4.74 (s, 1H, CH) and δ 3.40–3.60 (m, 2H, OCH₂) confirm the methoxypropyl chain. The nitrile group does not protonate but influences adjacent protons .
  • IR : A sharp absorption at ~2218 cm⁻¹ (C≡N stretch) and 1700–1650 cm⁻¹ (C=O stretches) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks at m/z 250–265 (exact mass depends on substituents) align with the molecular formula C₁₀H₁₂N₃O₃ .

Q. How does the 3-methoxypropyl substituent affect the compound’s electronic and steric properties?

The methoxy group acts as an electron donor via resonance, increasing electron density on the pyrimidine ring. This enhances nucleophilic reactivity at the C-5 position, as shown by DFT calculations in related compounds . The propyl chain introduces steric hindrance, slowing down reactions at the N-1 position (e.g., further alkylation). Comparative studies with shorter-chain analogs (e.g., methoxyethyl derivatives) show a 20% reduction in reaction rates for bulky electrophiles .

Q. What contradictions exist in the literature regarding the biological activity of pyrimidinecarbonitriles, and how can they be resolved?

Some studies report potent enzyme inhibition (e.g., aldose reductase) for analogs with electron-withdrawing groups at C-6 , while others highlight cytotoxicity linked to the nitrile group’s hydrolysis . To address discrepancies:

  • Methodological Adjustments : Use standardized assay conditions (pH 7.4, 37°C) to compare inhibition kinetics.
  • Computational Modeling : Perform docking studies to assess binding interactions with and without the 3-methoxypropyl group.
  • Metabolite Analysis : Monitor nitrile hydrolysis products via LC-MS to confirm stability .

Q. How can researchers optimize solvent systems for crystallizing this compound?

Crystallization challenges arise due to the compound’s polar nitrile and carbonyl groups. Mixed solvent systems (e.g., DCM/MeOH, 4:1) yield needle-like crystals suitable for X-ray diffraction. Slow evaporation at 4°C improves crystal quality. For analogs, adding a drop of triethylamine (to suppress intermolecular H-bonding) enhances monoclinic crystal formation .

Q. What strategies mitigate side reactions during functionalization at the C-5 position?

The C-5 nitrile is susceptible to hydrolysis under acidic/basic conditions. To preserve it:

  • Use mild reagents (e.g., TMS-Cl for protection before further reactions).
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C-6 to avoid nitrile interference .
  • Monitor reactions via TLC with UV-active spots (Rf ~0.5 in EtOAc/hexane) .

Q. How do thermodynamic properties (e.g., solubility, stability) vary with structural analogs?

Thermogravimetric analysis (TGA) of the compound shows decomposition at 220°C, similar to 6-(4-chlorophenyl) analogs . Solubility in DMSO is high (>50 mg/mL), but aqueous solubility is poor (<1 mg/mL). Substituent effects:

  • Adding a hydroxyl group at C-6 increases aqueous solubility by 30% but reduces thermal stability .
  • Methyl groups at C-2 improve crystallinity but lower DMSO solubility .

Q. What computational tools are recommended for predicting reactivity?

  • Gaussian 16 : Optimize geometries and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.
  • AutoDock Vina : Model interactions with biological targets (e.g., enzymes) using the nitrile group as a key binding motif .

Q. Key Takeaways

  • Synthesis : Multi-component reactions with post-synthetic alkylation.
  • Characterization : NMR and IR are critical for functional group identification.
  • Advanced Studies : Address contradictions via standardized assays and computational modeling.
  • Functionalization : Protect the nitrile group during derivatization.

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